2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic molecule with promising applications in various fields of scientific research. Its structure is notable for incorporating a benzo[d]isothiazol-2(3H)-one moiety, which is known for its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. Common starting materials include substituted benzoic acids and isothiazoles. Key reactions may involve sulfonation, amide formation, and cyclization processes under carefully controlled conditions. Reagents such as sulfonyl chlorides, amines, and oxidizing agents are often used. Reaction conditions usually involve elevated temperatures, acidic or basic environments, and sometimes the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis or batch reactors. Optimization of reaction conditions to maximize yield and purity is essential. Efficient separation techniques like crystallization, distillation, and chromatography would be employed to purify the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: : Reduction reactions can yield less oxidized forms or modify the sulfur-containing moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering functional groups on the aromatic ring or the isothiazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Commonly used reagents include sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: : Halogenating agents for electrophilic substitution, and nucleophiles such as alkoxides or amines for nucleophilic substitution.
Major Products Formed
Oxidation typically yields sulfone or sulfoxide derivatives, while reduction may lead to sulfonamide or thiol-containing compounds. Substitution reactions result in various functionalized aromatic compounds.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide has diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for potential enzyme inhibition and interaction with biomolecules.
Medicine: : Explored for its antibacterial, antifungal, or anti-inflammatory properties.
Industry: : Used in materials science for creating specialized polymers or as a catalyst in certain chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on the specific application. Generally, it may interact with biological targets such as proteins or enzymes, altering their function through binding interactions. The benzo[d]isothiazol-2(3H)-one moiety can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with molecular targets, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide with other similar compounds highlights its unique features:
2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylacetamide: : Similar but lacks the sulfonamide group, affecting its solubility and reactivity.
N-(4-sulfamoylphenyl)-2-phenylpropanamide: : Lacks the benzo[d]isothiazol-2(3H)-one moiety, leading to different biological activity.
Other sulfonamide derivatives: : Offer varied biological activity but may not have the same structural features leading to different reactivity and applications.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S2/c1-10(15(20)18-11-6-8-12(9-7-11)26(17,22)23)19-16(21)13-4-2-3-5-14(13)27(19,24)25/h2-10H,1H3,(H,18,20)(H2,17,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLVCYFAFVZQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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